

Methyl 4-hydrazinylbenzoate Hydrochloride CAS number and properties

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Compound of Interest

Compound Name:	Methyl 4-hydrazinylbenzoate Hydrochloride
Cat. No.:	B1304157

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Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide

CAS Number: 6296-89-5

This technical guide provides an in-depth overview of **Methyl 4-hydrazinylbenzoate Hydrochloride**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a building block in the creation of complex organic molecules.

Core Properties and Data

Methyl 4-hydrazinylbenzoate Hydrochloride is an off-white to light brown solid organic compound. It is recognized for its utility as a precursor in the synthesis of various heterocyclic compounds and other complex molecules due to its reactive hydrazine functional group.

Chemical and Physical Properties

The fundamental properties of **Methyl 4-hydrazinylbenzoate Hydrochloride** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	6296-89-5	[1] [2]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1] [3]
Molecular Weight	202.64 g/mol	[1] [3]
IUPAC Name	methyl 4-hydrazinylbenzoate;hydrochloride	[1] [3]
Appearance	Off-white to light brown solid	[4]
Melting Point	205-207 °C	[5]
Storage Temperature	Room Temperature, under inert atmosphere	[2]
Solubility	Soluble in water	[1]

Computed and Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following tables summarize key computed and experimental spectroscopic data.

Computed Molecular Descriptors

Descriptor	Value	Reference(s)
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	64.4 Å ²	[3]
Complexity	153	[3]

Spectroscopic Data

Spectroscopy Type	Characteristic Peaks	Reference(s)
Proton NMR (¹ H NMR)	~3.8 ppm (singlet, 3H, -OCH ₃)	[1]
Infrared (IR)	~3300 cm ⁻¹ (N-H stretch), ~1680 cm ⁻¹ (C=O stretch, aromatic ester)	[1]
Mass Spectrometry (MS)	Molecular ion peak at m/z 202.64. Primary fragmentation involves the loss of the methoxy group (31 mass units).	[1]

Synthesis and Reactivity

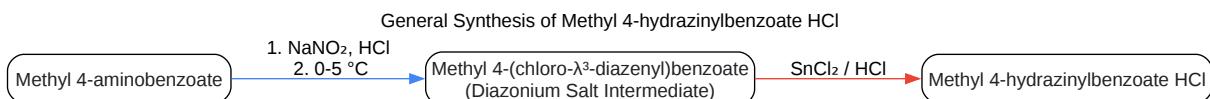
Methyl 4-hydrazinylbenzoate Hydrochloride is a valuable building block in organic synthesis. Its hydrazine and ester moieties allow for a variety of chemical transformations.

General Synthesis Pathway

The most common route for synthesizing aryl hydrazines like **Methyl 4-hydrazinylbenzoate Hydrochloride** involves a two-step process starting from the corresponding aniline derivative, Methyl 4-aminobenzoate. The process includes:

- **Diazotization:** The primary aromatic amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
- **Reduction:** The intermediate diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

The following diagram illustrates this general synthetic workflow.



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Caption: General synthesis pathway for Methyl 4-hydrazinylbenzoate HCl.

Reactivity and Applications

The hydrazine group is a potent nucleophile, making this compound an excellent starting material for synthesizing various heterocyclic systems. Key reactions include:

- Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.[\[1\]](#)
- Cyclization Reactions: It is widely used in the synthesis of five-membered heterocycles, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds.[\[6\]](#)
- Acylation Reactions: The hydrazine moiety can be acylated to introduce additional functional groups.[\[1\]](#)

These reactions are fundamental in drug discovery, where the resulting heterocyclic scaffolds are common in bioactive molecules targeting cancer and infectious diseases.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Methyl 4-hydrazinylbenzoate Hydrochloride** and a representative application in heterocycle synthesis.

Representative Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

Disclaimer: This is a representative protocol based on the well-established synthesis of analogous aryl hydrazines. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize **Methyl 4-hydrazinylbenzoate Hydrochloride** from Methyl 4-aminobenzoate.

Materials:

- Methyl 4-aminobenzoate
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Stannous Chloride Dihydrate (SnCl₂·2H₂O)
- Distilled Water
- Ice

Procedure:

- **Diazotization:**
 - In a beaker, dissolve Methyl 4-aminobenzoate (1 equivalent) in concentrated hydrochloric acid (approx. 3 equivalents) and water.[7]
 - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][7]
 - Continue stirring for an additional 30 minutes in the cold bath. The resulting solution contains the diazonium salt and should be used immediately.[1]
- **Reduction:**
 - In a separate, larger flask, prepare a solution of stannous chloride dihydrate (approx. 2.5 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.[7]

- Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring, maintaining the temperature below 10 °C.[7]
- After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature.[7]

• Isolation:

- The product, **Methyl 4-hydrazinylbenzoate Hydrochloride**, will precipitate as a solid.
- Collect the precipitate by vacuum filtration.
- Wash the filter cake with a small amount of cold water or a suitable organic solvent like diethyl ether to remove impurities.[4]
- Dry the product under vacuum to obtain the final compound.[4]

Synthesis of a Pyrazole Derivative

Objective: To demonstrate the use of a substituted phenylhydrazine hydrochloride in the synthesis of a pyrazole ring system via reaction with a 1,3-dicarbonyl compound.[6]

Materials:

- Aryl Hydrazine Hydrochloride (e.g., Ethyl 4-hydrazinylbenzoate HCl) (1 equivalent)
- 1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)
- Ethanol or Glacial Acetic Acid (as solvent)
- Sodium Acetate (optional, as a base)

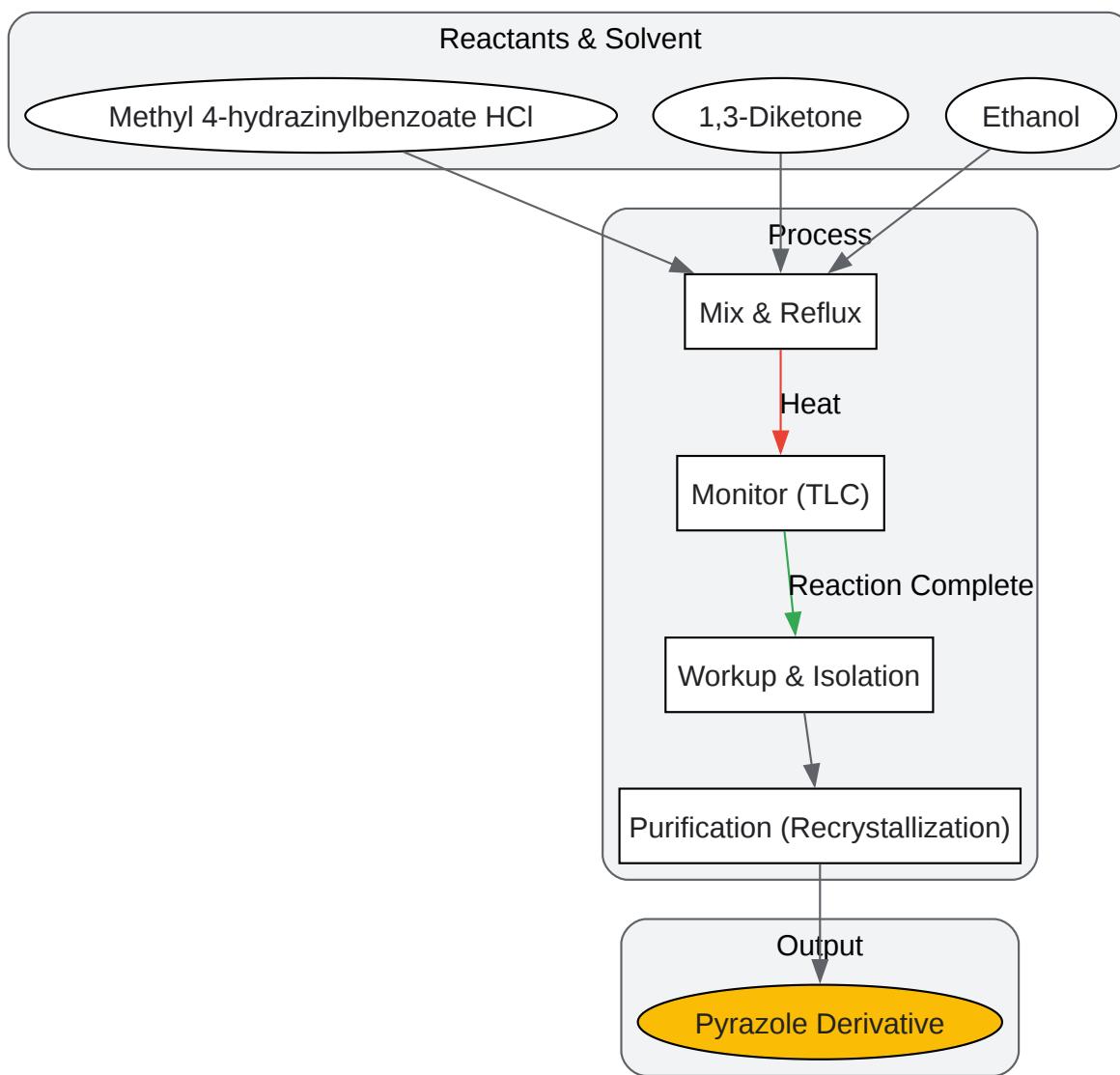
Procedure:

- Dissolve the aryl hydrazine hydrochloride and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid in a round-bottom flask.[6]
- If using the hydrochloride salt directly, a base like sodium acetate can be added to neutralize the acid and free the hydrazine base for reaction.[6]

- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[6]

The workflow for this type of synthetic application is depicted below.

Workflow for Pyrazole Synthesis

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Caption: Experimental workflow for a typical pyrazole synthesis.

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